molecular formula C29H23N3O5S B14119849 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B14119849
M. Wt: 525.6 g/mol
InChI Key: UPYHGHDSFYVORW-UHFFFAOYSA-N
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Description

  • Reagents: 2,5-dimethoxybenzaldehyde and 4-phenoxyaniline.
  • Reaction: Condensation reactions to attach the methoxy and phenoxy groups to the quinazoline core.
  • Conditions: Use of acidic or basic catalysts, controlled temperature.
  • Step 3: Formation of Sulfanylidene Group

    • Reagents: Thiourea or related sulfur-containing compounds.
    • Reaction: Substitution reaction to introduce the sulfanylidene group.
    • Conditions: Mild heating and use of polar solvents.
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring consistent product quality. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve these goals.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the functional groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

    • Step 1: Synthesis of Quinazoline Core

      • Starting materials: Anthranilic acid and formamide.
      • Reaction: Cyclization reaction to form the quinazoline core.
      • Conditions: Heating under reflux with a suitable catalyst.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation Reactions

      • The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
      • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
    • Reduction Reactions

      • Reduction of the carbonyl group in the quinazoline core can lead to the formation of alcohol derivatives.
      • Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
    • Substitution Reactions

      • The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.
      • Common reagents: Halogenating agents, nucleophiles such as amines or thiols.

    Major Products Formed

      Oxidation Products: Sulfoxides, sulfones.

      Reduction Products: Alcohol derivatives.

      Substitution Products: Various substituted quinazoline derivatives depending on the nucleophile used.

    Scientific Research Applications

    • Chemistry

      • Used as a building block for the synthesis of more complex organic molecules.
      • Studied for its unique reactivity and potential as a catalyst in organic reactions.
    • Biology

      • Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
      • Studied for its effects on cellular processes such as apoptosis and cell proliferation.
    • Medicine

      • Potential therapeutic applications in the treatment of cancer, due to its ability to inhibit specific molecular targets involved in tumor growth.
      • Explored for its anti-inflammatory and analgesic properties.
    • Industry

      • Used in the development of new materials with specific chemical properties.
      • Potential applications in the production of pharmaceuticals and agrochemicals.

    Mechanism of Action

    The mechanism of action of 3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways:

    • Molecular Targets

      • Kinases: The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation.
      • Enzymes: It may also inhibit other enzymes involved in metabolic pathways.
    • Pathways Involved

      • Apoptosis Pathway: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
      • Inflammatory Pathway: It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.

    Comparison with Similar Compounds

    Similar Compounds

    • 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline Derivatives

      • These compounds share the quinazoline core and sulfanylidene group but may have different substituents on the phenyl rings.
      • Example: 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid.
    • Phenoxyphenyl Derivatives

      • Compounds with phenoxyphenyl groups attached to different cores.
      • Example: N-(4-phenoxyphenyl)acetamide.

    Uniqueness

    3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to the combination of its functional groups and the specific arrangement of these groups on the quinazoline core. This unique structure contributes to its distinct chemical properties, reactivity, and potential biological activities.

    Properties

    Molecular Formula

    C29H23N3O5S

    Molecular Weight

    525.6 g/mol

    IUPAC Name

    3-(2,5-dimethoxyphenyl)-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

    InChI

    InChI=1S/C29H23N3O5S/c1-35-22-13-15-26(36-2)25(17-22)32-28(34)23-14-8-18(16-24(23)31-29(32)38)27(33)30-19-9-11-21(12-10-19)37-20-6-4-3-5-7-20/h3-17H,1-2H3,(H,30,33)(H,31,38)

    InChI Key

    UPYHGHDSFYVORW-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=C(C=C1)OC)N2C(=O)C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)NC2=S

    Origin of Product

    United States

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